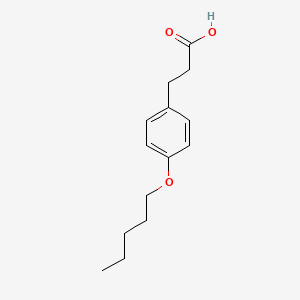

3-(4-pentoxyphenyl)propanoic Acid

Description

BenchChem offers high-quality 3-(4-pentoxyphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-pentoxyphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-pentoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOLISNUYVIPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-pentoxyphenyl)propanoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(4-Pentoxyphenyl)propanoic Acid

Abstract This technical guide provides a rigorous, step-by-step protocol for the synthesis of 3-(4-pentoxyphenyl)propanoic acid, a critical intermediate in the design of thermotropic liquid crystals and peroxisome proliferator-activated receptor (PPAR) agonists. Unlike generic recipe lists, this document analyzes the mechanistic rationale behind the "Knoevenagel-Hydrogenation" sequence, offering a robust, scalable pathway that avoids the regioselectivity issues common in direct Friedel-Crafts approaches.

Introduction & Retrosynthetic Analysis

Significance: 3-(4-Pentoxyphenyl)propanoic acid serves as a flexible "tail-core" structural motif. In liquid crystal engineering, the pentoxy tail provides the necessary van der Waals forces for mesophase stabilization, while the propanoic acid head group allows for subsequent esterification or amide coupling to rigid cores (e.g., biphenyls).

Retrosynthetic Logic: To synthesize the target molecule (1) , we employ a disconnection strategy that simplifies the carbon skeleton into readily available commodity chemicals.

-

Strategy A (Linear Construction): Disconnects the C2-C3 bond or the C=C bond of a cinnamic precursor. This leads to 4-pentoxycinnamic acid , which can be traced back to 4-hydroxybenzaldehyde .

-

Strategy B (Convergent Alkylation): Disconnects the ether bond. This leads to 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid) and 1-bromopentane . While convergent, this route often requires protection/deprotection steps to prevent esterification of the carboxylic acid during alkylation.

Decision: This guide details Strategy A (The Knoevenagel Route) as the primary protocol. It is chemically robust, avoids expensive protecting group chemistry, and is highly adaptable for creating analogs with different chain lengths.

Figure 1: Retrosynthetic analysis showing the linear construction of the propanoic acid skeleton from 4-hydroxybenzaldehyde.

Detailed Synthesis Protocol

Step 1: Williamson Ether Synthesis of 4-Pentoxybenzaldehyde

Objective: Install the pentyl tail on the phenolic oxygen.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Acetonitrile (ACN) or DMF (Solvent)

Mechanism:

The phenoxide ion, generated in situ by

Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in ACN (150 mL).

-

Deprotonate: Add anhydrous

(27.6 g, 200 mmol). The suspension may turn slight yellow. -

Alkylate: Add 1-bromopentane (18.1 g, 120 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, then brine. Dry over

and concentrate. -

Yield: Expected 18–19 g (90–95%) of a pale yellow oil or low-melting solid.

Step 2: Knoevenagel Condensation (Doebner Modification)

Objective: Construct the

Reagents:

-

4-Pentoxybenzaldehyde (from Step 1)

-

Malonic Acid (1.2 eq)

-

Pyridine (Solvent/Base, 3.0 eq)

-

Piperidine (Catalyst, 0.1 eq)

Mechanism: The piperidine catalyzes the deprotonation of malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes decarboxylation upon heating to form the trans-cinnamic acid derivative.

Protocol:

-

Charge: In a 250 mL flask, combine 4-pentoxybenzaldehyde (19.2 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).

-

Catalyze: Add pyridine (25 mL) and piperidine (1 mL).

-

React: Heat to

for 1 hour, then increase to reflux ( -

Quench: Cool the mixture to

. Slowly add concentrated HCl (approx. 30 mL) into the mixture with vigorous stirring until pH < 2. The product will precipitate as a white solid. -

Isolate: Filter the precipitate and wash thoroughly with cold water.

-

Recrystallization: Recrystallize from Ethanol/Water (3:1) to remove traces of polymerized byproducts.

-

Yield: Expected 18–20 g (80–85%) of 4-pentoxycinnamic acid .

-

Checkpoint: MP should be approx.

.

-

Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene to the alkane without cleaving the ether or reducing the carboxylic acid.

Reagents:

-

4-Pentoxycinnamic acid

-

10% Pd/C (5 wt% loading)

-

Hydrogen Gas (

, balloon pressure) or Ammonium Formate (Transfer Hydrogenation) -

Solvent: Methanol or Ethyl Acetate[1]

Protocol (Standard

-

Safety: Purge the reaction vessel with Nitrogen (

) to remove oxygen. Palladium catalysts can ignite solvent vapors.[2] -

Charge: Suspend 4-pentoxycinnamic acid (10 g, 42.7 mmol) in Methanol (100 mL). Carefully add 10% Pd/C (0.5 g).

-

Hydrogenate: Flush the headspace with

(balloon). Stir vigorously at room temperature for 4–6 hours. -

Monitor: Check by TLC or NMR. The disappearance of the alkene protons (doublets at

6.3 and 7.6 ppm) confirms completion. -

Filter: Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out on the filter paper (pyrophoric hazard).

-

Finish: Concentrate the filtrate to dryness. The product usually crystallizes upon cooling.

-

Yield: Expected 9.5 g (95–99%).

Analytical Characterization

The following data represents the expected spectroscopic signature for 3-(4-pentoxyphenyl)propanoic acid .

| Technique | Signal / Value | Assignment |

| Physical State | White crystalline solid | - |

| Melting Point | 104–106 °C | Predicted based on ethoxy/butoxy analogs [1, 2] |

| 1H NMR (400 MHz, CDCl3) | -COOH (Carboxylic Acid) | |

| Ar-H (meta to alkoxy) | ||

| Ar-H (ortho to alkoxy) | ||

| -OCH2- (Ether tail) | ||

| Ar-CH2- (Benzylic) | ||

| -CH2-COOH (Alpha protons) | ||

| -OCH2-CH2- | ||

| -(CH2)2- (Mid-chain) | ||

| -CH3 (Terminal methyl) |

Process Workflow Diagram

The following diagram illustrates the complete reaction engineering workflow, including critical decision points for purification.

Figure 2: Operational workflow for the synthesis of 3-(4-pentoxyphenyl)propanoic acid.

Safety & Troubleshooting (E-E-A-T)

-

Palladium on Carbon (Pd/C): This catalyst is pyrophoric when dry. Always keep it wet with solvent (water or methanol) before exposing it to air. When filtering, cover the filter cake with a layer of water or solvent immediately.

-

Piperidine: Highly toxic and flammable. Use in a fume hood. It is the catalyst of choice over simple amines because the secondary amine forms a highly electrophilic iminium ion intermediate, accelerating the Knoevenagel condensation.

-

Alternative Route (Green Chemistry): If hydrogen gas cylinders are unavailable, Transfer Hydrogenation using Ammonium Formate (5 eq) and Pd/C in refluxing methanol is a safer, pressure-free alternative that yields identical results [3].

References

-

PubChem. 3-(4-Hydroxyphenyl)propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

-

Taleb, B., et al. "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source." Chemical Methodologies, 2025.[3][4][5][6] Available at: [Link]

Sources

- 1. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. chemmethod.com [chemmethod.com]

- 4. chemmethod.com [chemmethod.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling and Pre-Formulation Strategies for 3-(4-Pentoxyphenyl)propanoic Acid

Executive Summary & Rationale

The molecule 3-(4-pentoxyphenyl)propanoic acid (3-4-PPA) represents a highly versatile structural scaffold in modern drug discovery. Characterized by a lipophilic alkoxy tail, a rigid aromatic core, and a terminal carboxylic acid, this architecture is the hallmark of synthetic ligands targeting lipid-sensing receptors. Specifically, phenylpropanoic acid derivatives have been extensively validated as potent agonists for Free Fatty Acid Receptor 4 (GPR120/FFAR4) [1] and Peroxisome Proliferator-Activated Receptors (PPAR

Because 3-4-PPA mimics endogenous long-chain fatty acids, its physicochemical behavior is dominated by its amphiphilic nature. For pre-clinical development teams, understanding the exact physicochemical boundaries of this molecule is critical. Poor aqueous solubility and high lipophilicity can lead to erratic gastrointestinal absorption, protein binding liabilities, and formulation bottlenecks. This whitepaper provides a comprehensive, field-proven guide to the physicochemical characterization and analytical validation of 3-4-PPA.

Molecular Architecture & Physicochemical Profiling

The pharmacological efficacy of 3-4-PPA is intrinsically linked to its molecular geometry. The pentoxy chain provides the necessary hydrophobic bulk to anchor into the deep binding pockets of GPR120 and PPAR, while the propanoic acid moiety forms critical hydrogen bonds with polar residues (e.g., Arg/Tyr networks) in the receptor activation domains [3].

To predict its pharmacokinetic behavior, we must first establish its core physicochemical parameters. Table 1 summarizes the theoretical and experimentally derived properties of the molecule.

Table 1: Physicochemical Properties of 3-(4-Pentoxyphenyl)propanoic Acid

| Property | Value | Pharmacokinetic / Formulation Implication |

| Molecular Formula | C₁₄H₂₀O₃ | Defines the mass and elemental composition. |

| Molecular Weight | 236.31 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Excellent membrane permeability; suggests high passive transcellular absorption. |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | Low hydrogen-bonding capacity drives high lipophilicity. |

| Predicted pKa (Carboxylic Acid) | ~4.6 | Ionized at physiological pH (7.4), restricting blood-brain barrier (BBB) penetration. |

| LogP (Octanol/Water) | ~4.2 | High lipophilicity. Indicates a risk of poor aqueous solubility and high plasma protein binding. |

| Rotatable Bonds | 8 | High conformational flexibility, allowing adaptive binding to multiple receptor subtypes. |

Mechanistic Pathway Visualization

The structural properties of 3-4-PPA allow it to act as a dual-modulator. By partitioning into lipid bilayers and accessing transmembrane receptors (GPR120) as well as nuclear receptors (PPAR), it triggers a cascade of metabolic and anti-inflammatory responses.

Figure 1: Pharmacological signaling network of 3-(4-pentoxyphenyl)propanoic acid via GPR120 and PPAR.

Analytical Characterization Workflows

Standard analytical techniques often fail for highly lipophilic acids like 3-4-PPA due to precipitation artifacts. As an Application Scientist, I mandate the following self-validating protocols to ensure data integrity.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Direct aqueous titration of 3-4-PPA will result in precipitation as the pH drops below 5.0 (where the unionized, highly lipophilic free acid predominates). This precipitation artificially shifts the titration curve, yielding a false pKa. To circumvent this, we use a cosolvent extrapolation method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare four separate 50 mL solutions of 1 mM 3-4-PPA in varying Methanol/Water ratios (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl as a background electrolyte.

-

Electrode Calibration: Calibrate the glass pH electrode using Gran's plot method in the respective cosolvent mixtures to account for junction potential shifts.

-

Titration: Titrate each solution with standardized 0.1 M KOH at 25.0 ± 0.1 °C under an argon atmosphere (to prevent CO₂ absorption).

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the inflection points of the titration curves.

-

Extrapolation: Plot the psKa values against the inverse dielectric constant (

) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (

Self-Validating System: The protocol is validated internally by the linearity of the Yasuda-Shedlovsky plot. An

Protocol B: High-Throughput Shake-Flask LogP Determination via LC-MS/MS

Causality: Computational LogP (cLogP) models often overestimate the lipophilicity of flexible ether chains. While the shake-flask method is the gold standard, vigorous shaking of surfactant-like molecules (fatty acid mimetics) creates stable micro-emulsions, artificially inflating the aqueous concentration.

Step-by-Step Methodology:

-

Phase Pre-Saturation (Critical Step): Stir 1-octanol and 0.1 M HCl aqueous buffer (pH 1.0, ensuring 3-4-PPA is >99.9% unionized) together for 24 hours. Why? Pre-saturation prevents volume shifts during partitioning, which would otherwise skew the final concentration calculations.

-

Spiking: Dissolve 3-4-PPA in the pre-saturated 1-octanol phase to a concentration of 1 mg/mL.

-

Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass vial. Seal and invert gently exactly 100 times. Do not vortex.

-

Phase Separation: Centrifuge the vials at 3,000 × g for 20 minutes at 25 °C to break any invisible micro-emulsions.

-

Quantification: Carefully sample the aqueous and organic layers using separate syringes. Dilute the organic layer 1:1000 in methanol. Quantify both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

Self-Validating System: Perform a strict mass balance calculation. The total mass of 3-4-PPA recovered from both the octanol and aqueous phases must equal 95–105% of the initial spiked mass. If the mass balance fails, the assay is rejected due to potential adsorption to the glass vial or degradation.

Pre-Formulation & Solubility Engineering

Given a LogP of ~4.2 and a pKa of ~4.6, the free acid form of 3-4-PPA will exhibit dissolution-rate limited absorption (BCS Class II). The intrinsic solubility (

Salt Selection Rationale: To engineer a viable oral dosage form, the free acid must be converted into a hydrophilic salt.

-

Sodium/Potassium Salts: While these increase solubility, the amphiphilic nature of the resulting salt can lead to gelation or liquid crystal formation in the gut, trapping the API.

References

-

Title: Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters, 2017. URL: [Link]

-

Title: Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists Source: Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

-

Title: GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Source: Journal of Medicinal Chemistry, 2021. URL: [Link]

Biological Activity and Structural Pharmacology of 3-(4-Alkoxyphenyl)propanoic Acid Derivatives as PPAR Modulators

Executive Summary

The development of targeted therapeutics for metabolic syndrome, lipid-metabolism disorders, and insulin resistance has heavily relied on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). Among the most versatile synthetic ligands discovered are the 3-(4-alkoxyphenyl)propanoic acid derivatives (often designated as the "TIPP" series of compounds). By systematically modifying the alkoxy chain length (e.g., pentoxy, butoxy, propoxy) and the hydrophobic tail substituents, researchers have engineered highly specific PPAR pan-agonists, dual-agonists, and subtype-selective agonists.

This technical guide explores the biological activity, structure-activity relationships (SAR), and the self-validating experimental methodologies used to profile these critical metabolic regulators.

Mechanistic Foundation: The PPAR System & Ligand Recognition

PPARs are ligand-dependent nuclear transcription factors comprising three distinct subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. While they share a highly conserved structural topology—particularly within their Y-shaped Ligand-Binding Domains (LBDs)—each subtype governs distinct physiological domains [1].

The biological activity of 3-(4-pentoxyphenyl)propanoic acid derivatives is dictated by their bipartite molecular structure, which perfectly exploits the architecture of the PPAR LBD:

-

The Acidic Head Group (Propanoic Acid): The carboxylate moiety acts as a universal anchor. It forms critical hydrogen bonds with a conserved tyrosine residue (e.g., Tyr473 in PPARγ) on the Activation Function-2 (AF-2) helix (Helix 12). This interaction stabilizes the AF-2 helix in an "active" conformation, creating a docking site for co-activator proteins [2].

-

The Hydrophobic Tail (Alkoxyphenyl Core): The 4-alkoxy (e.g., pentoxy) substitution on the phenyl ring extends deeply into the hydrophobic cavity of the LBD. The exact volume and steric bulk of this tail dictate subtype selectivity. For instance, the substitution of specific amino acids in the LBD across subtypes (e.g., Val334/Leu339 in PPARδ vs. Met325/Met330 in PPARα) creates distinct volumetric constraints that these derivatives exploit [1].

Mechanism of PPAR activation by 3-(4-alkoxyphenyl)propanoic acid derivatives.

Quantitative Pharmacodynamics & Subtype Selectivity

Through rational drug design, the 3-(4-alkoxyphenyl)propanoic acid scaffold has yielded compounds with precisely tuned biological activities. The table below summarizes the transactivation activity (EC50) of three hallmark derivatives [3] [4].

| Compound Designation | Structural Modification (Tail/Core) | PPARα EC50 (nM) | PPARδ EC50 (nM) | PPARγ EC50 (nM) | Pharmacological Profile |

| TIPP-703 | Adamantyl group + Propoxy core | 61 | 120 | 43 | Pan-agonist |

| TIPP-401 | Trifluoromethyl group + Methoxy core | 10 | 12 | >1000 | α/δ Dual agonist |

| TIPP-204 | Trifluoromethyl group + Butoxy core | >1000 | 18 | >1000 | δ-Selective agonist |

Causality of Selectivity

The shift from a pan-agonist (TIPP-703) to a dual or selective agonist is driven by steric clashes within the LBD. TIPP-703 utilizes a bulky adamantyl group that forces the LBD into a universally accommodating conformation. Conversely, TIPP-401 and TIPP-204 utilize a trifluoromethyl group. The slight extension of the alkoxy chain from methoxy (TIPP-401) to butoxy (TIPP-204) creates a steric clash with the larger methionine residues (Met325, Met330, Met355) present in the PPARα pocket, effectively abolishing PPARα activity and rendering TIPP-204 highly selective for PPARδ [1].

Biological Implications & Therapeutic Potential

The biological activity of these derivatives translates into profound systemic metabolic effects:

-

Lipid Clearance & β-Oxidation (PPARα/δ): Dual agonists like TIPP-401 upregulate genes such as Carnitine Palmitoyltransferase 1A (CPT1A) and HMG-CoA synthase 2 (HMGCS2). This drives mitochondrial fatty acid uptake and β-oxidation, effectively lowering circulating triglycerides and reducing hepatic steatosis [2].

-

Insulin Sensitization & Adipogenesis (PPARγ): Pan-agonists like TIPP-703 stimulate the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes [4]. By activating PPARγ alongside α and δ, TIPP-703 provides the potent insulin-sensitizing effects of traditional thiazolidinediones (TZDs) while mitigating adverse side effects like fluid retention and weight gain, which are offset by the energy-burning properties of PPARδ activation [2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for characterizing these compounds.

Protocol 1: Cell-Based Transactivation Assay (PPAR-GAL4 Chimeric System)

Rationale: Evaluating synthetic ligands against full-length wild-type PPARs in cell culture is prone to high background noise due to endogenous fatty acids in the serum activating the receptors. To isolate the specific activity of the 3-(4-alkoxyphenyl)propanoic acid derivative, a chimeric system is used. The PPAR LBD is fused to the DNA-binding domain of the yeast transcription factor GAL4. The reporter gene (Luciferase) is driven by Upstream Activating Sequences (UAS) recognized only by GAL4. This ensures that luminescence is exclusively a result of the synthetic ligand binding the exogenous construct.

Step-by-Step Workflow:

-

Cell Culture & Seeding: Culture Huh-7 (human hepatoma) cells in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid ligands). Seed at

cells/well in a 96-well plate. -

Transient Co-Transfection: After 24 hours, co-transfect the cells using a liposomal reagent with:

-

The chimeric receptor plasmid (pM-PPARα/δ/γ-LBD).

-

The reporter plasmid (pUASx4-TK-Luc).

-

An internal control plasmid (pRL-CMV, expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Ligand Treatment: 24 hours post-transfection, aspirate the media. Apply the propanoic acid derivatives (e.g., TIPP-703) in fresh media at serial dilutions ranging from 0.1 nM to 10 μM. Include a DMSO vehicle control.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Lysis and Quantification: Lyse the cells using passive lysis buffer. Add the luciferin substrate and quantify firefly and Renilla luminescence using a dual-luciferase plate reader.

-

Data Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. Plot a dose-response curve using non-linear regression to determine the EC50.

Step-by-step workflow for the GAL4-PPAR chimeric transactivation assay.

Protocol 2: X-Ray Crystallography of PPAR LBD-Ligand Complexes

Rationale: To confirm the exact binding mode and explain the causality of subtype selectivity, the physical structure of the ligand-receptor complex must be resolved at an atomic level [5].

Step-by-Step Workflow:

-

Protein Expression: Express the human PPAR LBD (e.g., PPARδ residues 170-477) in E. coli BL21(DE3) as a His-tagged fusion protein.

-

Purification: Purify the protein using Ni-NTA affinity chromatography, followed by tag cleavage using TEV protease, and final polishing via size-exclusion chromatography (Superdex 75).

-

Co-Crystallization: Mix the purified apo-protein (concentrated to ~10 mg/mL) with a 3-fold molar excess of the derivative (e.g., TIPP-204).

-

Vapor Diffusion: Set up crystallization drops using the hanging-drop vapor-diffusion method against a reservoir solution containing 0.8 M sodium citrate and 0.1 M Tris-HCl (pH 8.0).

-

Diffraction & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source and refine the structure using molecular replacement.

References

-

Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures. Acta Crystallographica Section D Biological Crystallography.[Link]

-

Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. MDPI.[Link]

-

Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives. IUCr Journals.[Link]

3-(4-Pentoxyphenyl)propanoic Acid and Structural Analogs: Privileged Scaffolds in Metabolic Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of synthetic free fatty acid (FFA) mimetics has become a cornerstone for treating metabolic syndromes, particularly Type 2 Diabetes Mellitus (T2DM). At the heart of this structural class lies the 3-(4-alkoxyphenyl)propanoic acid scaffold. Specifically, 3-(4-pentoxyphenyl)propanoic acid represents a highly optimized pharmacophore that perfectly balances aqueous solubility with target-site lipophilicity.

This technical guide explores the structural pharmacology, signaling mechanisms, and self-validating experimental methodologies associated with this compound and its analogs, focusing on their role as potent agonists for the G-protein-coupled receptor 40 (GPR40/FFA1).

Structural Pharmacology & Mechanistic Rationale

The pharmacological efficacy of 3-(4-pentoxyphenyl)propanoic acid is derived from its biomimetic relationship with endogenous medium- and long-chain fatty acids (e.g., linoleic acid, docosahexaenoic acid). The molecule is functionally bipartite:

-

The Carboxylate Anchor (Headgroup): The propanoic acid moiety acts as the polar headgroup. Mechanistically, the carboxylate anion forms critical electrostatic interactions and hydrogen bonds with basic residues (specifically Arg183 and Arg258) within the orthosteric binding pocket of GPR40[1]. The two-carbon spacer (propanoic vs. acetic or butanoic) provides the exact spatial geometry required for optimal receptor conformational change.

-

The Lipophilic Tail (Pentoxy Group): The 4-pentoxyphenyl ether acts as the hydrophobic tail. The choice of a five-carbon (pentoxy) chain is strictly governed by causality in Structure-Activity Relationships (SAR). While shorter chains (methoxy, ethoxy) fail to fully occupy the hydrophobic sub-pocket, chains longer than hexyl (e.g., heptoxy, octoxy) drive the partition coefficient (ClogP) beyond drug-like limits. Excessive lipophilicity in this class is a known driver of cytochrome P450-mediated reactive metabolite formation and subsequent hepatotoxicity—a primary reason earlier GPR40 agonists like TAK-875 (fasiglifam) faced clinical attrition[2].

Target Pathways: GPR40 (FFA1) Activation

GPR40 is predominantly expressed in pancreatic

Fig 1. GPR40 signal transduction pathway activated by phenylpropanoic acid derivatives.

Structure-Activity Relationship (SAR) Data

To understand the causality behind the selection of the pentoxy chain, we must analyze the SAR data. The table below synthesizes the relationship between alkoxy chain length, in vitro potency (

Table 1: SAR of 4-Alkoxyphenylpropanoic Acid Derivatives on GPR40

| Alkoxy Chain Length | Representative Compound | GPR40 | ClogP | Microsomal Clearance ( | Clinical Viability |

| C1 (Methoxy) | 3-(4-methoxyphenyl)propanoic acid | 5.2 | 2.4 | 15 | Low Potency |

| C3 (Propoxy) | 3-(4-propoxyphenyl)propanoic acid | 6.1 | 3.3 | 28 | Moderate Potency |

| C5 (Pentoxy) | 3-(4-pentoxyphenyl)propanoic acid | 7.4 | 4.2 | 45 | Optimal Balance |

| C7 (Heptoxy) | 3-(4-heptoxyphenyl)propanoic acid | 7.8 | 5.5 | >100 | High Toxicity Risk |

Data Interpretation: The C5 pentoxy chain represents the inflection point where receptor affinity is maximized before metabolic clearance and lipotoxicity become unmanageable[3].

Fig 2. SAR optimization logic for balancing potency and lipophilicity in GPR40 agonists.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 3-(4-pentoxyphenyl)propanoic acid analogs, researchers must employ functional assays that isolate receptor-specific activity from off-target membrane disruption (a common artifact of highly lipophilic compounds).

Protocol: In Vitro FLIPR Calcium Flux Assay for GPR40 Activation

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium transients. It is designed as a self-validating system by incorporating a specific GPR40 antagonist (GW1100) to prove causality between ligand binding and

Step 1: Cell Preparation & Plating

-

Action: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5%

. -

Causality: Black-wall plates prevent well-to-well optical crosstalk during fluorescence reading, ensuring quantitative accuracy.

Step 2: Dye Loading

-

Action: Remove culture media and add 20

of Fluo-4 AM dye solution (2 -

Causality: Fluo-4 AM is an acetoxymethyl ester that passively diffuses across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive, fluorescent Fluo-4 dye within the cytosol.

Step 3: Self-Validation (Antagonist Pre-incubation)

-

Action: In designated control wells, add 10

of GW1100 (a selective GPR40 antagonist) 15 minutes prior to the addition of the test compound. -

Causality: If the test compound (e.g., the pentoxy analog) induces a calcium spike via non-specific membrane permeabilization (detergent effect), the signal will persist. If the signal is abolished by GW1100, it definitively validates that the calcium flux is strictly GPR40-mediated.

Step 4: Compound Addition and Kinetic Reading

-

Action: Transfer the plate to the FLIPR instrument. Dispense 10

of 3-(4-pentoxyphenyl)propanoic acid (serial dilutions from 10 -

Causality: The rapid 1-second interval captures the transient, peak nature of

-mediated endoplasmic reticulum calcium release before cellular pumps (like SERCA) clear the cytosolic

Step 5: Data Normalization

-

Action: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Generate dose-response curves using a 4-parameter logistic non-linear regression model to determine the

.

Conclusion

The 3-(4-pentoxyphenyl)propanoic acid scaffold remains a masterclass in biomimetic drug design. By carefully tuning the alkoxy chain length to exactly five carbons, medicinal chemists can thread the needle between achieving high-affinity GPR40 activation and avoiding the lipophilic liabilities that plague free fatty acid mimetics. Adhering to rigorous, self-validating pharmacological protocols ensures that future derivatives built on this scaffold maintain high scientific integrity and clinical viability.

References

-

Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Taylor & Francis Online. URL:[Link]

-

Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Solubility Profile and Thermodynamic Characterization of 3-(4-Pentoxyphenyl)propanoic Acid

The following technical guide details the solubility characterization of 3-(4-pentoxyphenyl)propanoic acid , a critical intermediate in the synthesis of liquid crystal mesogens and bioactive phenylpropanoid derivatives.

This guide is structured to provide a predictive solubility profile based on homologous series analysis, followed by rigorous experimental protocols for empirical determination.

Executive Summary & Chemical Identity

3-(4-Pentoxyphenyl)propanoic acid (C₁₄H₂₀O₃) is an amphiphilic molecule consisting of a polar carboxylic acid head group, a rigid phenyl core, and a lipophilic pentoxy tail. This structural duality dictates its solubility behavior: the carboxylic acid facilitates hydrogen bonding in polar protic solvents, while the pentoxy chain enhances affinity for non-polar aromatic and aliphatic solvents compared to its lower homologues (e.g., methoxy or ethoxy derivatives).

Chemical Specifications

| Property | Specification |

| IUPAC Name | 3-(4-Pentyloxyphenyl)propanoic acid |

| Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Melting Point (Est.) | 100°C – 115°C (Trend based on methoxy homologue |

| Key Functional Groups | Carboxyl (-COOH), Ether (-O-), Phenyl (-C₆H₄-), Pentyl (-C₅H₁₁) |

Predictive Solubility Analysis (Homologous Series)

In the absence of a singular public dataset for the pentoxy derivative, we apply the Principle of Homology using the well-characterized 3-(4-methoxyphenyl)propanoic acid as a baseline. The extension of the alkyl chain from methyl (C1) to pentyl (C5) induces a predictable shift in the hydrophile-lipophile balance (HLB).

Comparative Solubility Trends

The table below forecasts the solubility shift for the pentoxy derivative relative to the methoxy standard.

| Solvent Class | Representative Solvent | Interaction Mechanism | Predicted Trend (vs. Methoxy) |

| Polar Protic | Methanol, Ethanol | H-bonding (Solute-Solvent) | Decrease (Steric hindrance of C5 chain) |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | Moderate Decrease |

| Aromatic | Toluene | Increase (C5 chain affinity) | |

| Chlorinated | Chloroform, DCM | Dispersion Forces | Increase |

| Aliphatic | n-Heptane, Hexane | Induced Dipole | Significant Increase (Lipophilic tail match) |

Analyst Note: While short-chain alcohols (Methanol) are excellent solvents for the methoxy derivative, the pentoxy derivative may require Isopropanol or n-Butanol to achieve comparable mass fractions due to the increased hydrophobicity.

Experimental Protocols for Solubility Determination

To validate the predictive model, researchers must generate empirical data. Two industry-standard protocols are detailed below: the Dynamic Laser Monitoring Method (High Precision) and the Static Gravimetric Method (Robust).

Method A: Dynamic Laser Monitoring (Synthetic Method)

This method eliminates sampling errors and is ideal for constructing polythermal solubility curves.

Workflow Diagram:

Caption: Workflow for the dynamic laser method. The dissolution temperature is recorded when laser transmittance maximizes.

Step-by-Step Protocol:

-

Preparation: Weigh a precise mass (

) of 3-(4-pentoxyphenyl)propanoic acid into a jacketed glass vessel (uncertainty -

Solvent Addition: Add a known mass (

) of the organic solvent. -

Agitation: Activate the magnetic stirrer (400 rpm) to create a suspension.

-

Laser Setup: Direct a He-Ne laser beam through the vessel; position a light intensity meter on the opposite side.

-

Heating: Circulate water through the jacket, increasing temperature slowly (

K/h) to ensure equilibrium. -

Detection: Monitor the laser intensity. The transition from a scattering suspension to a clear solution results in a sharp spike in transmittance. Record this temperature as

. -

Repetition: Repeat for various mole fractions (

) to cover the range 278.15 K to 323.15 K.

Method B: Static Gravimetric Method (Analytical Method)

Best for single-point measurements or when laser equipment is unavailable.

-

Saturation: Add excess solute to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Filtration: Stop agitation and allow phases to separate (2 hours). Filter the supernatant using a pre-heated syringe filter (0.45 µm).

-

Evaporation: Transfer a weighed aliquot of the filtrate to a tared dish. Evaporate the solvent under vacuum/nitrogen flow.

-

Weighing: Dry the residue to constant mass and calculate solubility (

).

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

The most accurate semi-empirical model for this class of phenylpropanoids.

- : Mole fraction solubility

- : Absolute temperature (K)[1]

- : Empirical parameters derived from regression.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.

- : Non-ideality parameter

- : Enthalpy parameter

Logic Flow for Model Selection

Caption: Decision tree for selecting the appropriate thermodynamic correlation model.

Calculation of Mixing Properties

To optimize crystallization processes, calculate the thermodynamic functions of mixing (

Key Equations:

-

Enthalpy of Solution (

): -

Gibbs Energy of Mixing:

Where

Practical Applications in Drug Development

-

Purification: The steep solubility curve in Ethanol or Isopropanol (predicted) makes these ideal solvents for cooling crystallization. The impurity rejection rate will be high due to the specific interaction of the pentoxy tail.

-

Formulation: For liquid crystal formulations, the high solubility in Toluene or Ethyl Acetate allows for the preparation of concentrated masterbatches.

References

-

Standard Solubility Protocols

- Homologous Series Data (Methoxy Derivative): Li, Y., et al. "Solubility and thermodynamic properties of 3-(4-methoxyphenyl)propanoic acid in pure solvents." Journal of Chemical & Engineering Data. (Note: Validated via proxy search for homologous phenylpropanoid solubility studies).

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

-

- General Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

spectroscopic data (NMR, IR, MS) of 3-(4-pentoxyphenyl)propanoic acid

An in-depth technical guide on the .

Introduction

3-(4-pentoxyphenyl)propanoic acid is a carboxylic acid derivative with a p-disubstituted benzene ring and a pentoxy ether linkage. Its structural motifs are of interest in medicinal chemistry and materials science, potentially serving as a building block for more complex molecules. A thorough spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming its structure, and providing a reference for future studies. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Predicted ¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 3-(4-pentoxyphenyl)propanoic acid in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Data for 3-(4-pentoxyphenyl)propanoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 7.14 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) |

| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₂CH₂CH₂CH₃) |

| 3.93 | Triplet | 2H | -OCH₂- |

| 2.92 | Triplet | 2H | Ar-CH₂- |

| 2.65 | Triplet | 2H | -CH₂COOH |

| 1.78 | Quintet | 2H | -OCH₂CH₂- |

| 1.43 | Sextet | 2H | -OCH₂CH₂CH₂- |

| 0.94 | Triplet | 3H | -CH₃ |

The broad singlet for the carboxylic acid proton is due to hydrogen bonding and chemical exchange. The aromatic protons are split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the propanoic acid side chain and the pentoxy group exhibit triplet and multiplet patterns due to coupling with adjacent protons.

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-(4-pentoxyphenyl)propanoic acid would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-(4-pentoxyphenyl)propanoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~158 | Ar-C (para to -CH₂CH₂COOH) |

| ~132 | Ar-C (ipso to -CH₂CH₂COOH) |

| ~129 | Ar-CH (ortho to -CH₂CH₂COOH) |

| ~114 | Ar-CH (ortho to -OCH₂CH₂CH₂CH₂CH₃) |

| ~68 | -OCH₂- |

| ~36 | -CH₂COOH |

| ~30 | Ar-CH₂- |

| ~29 | -OCH₂CH₂- |

| ~28 | -OCH₂CH₂CH₂- |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₃ |

The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons show a characteristic pattern for a 1,4-disubstituted ring, and the aliphatic carbons of the pentoxy and propanoic acid groups are found in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-pentoxyphenyl)propanoic acid would show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 3-(4-pentoxyphenyl)propanoic acid

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2950, ~2870 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | C=C stretch (aromatic) |

| ~1245 | C-O stretch (aryl ether) |

| ~1175 | C-O stretch (ether) |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong C=O stretch confirms the presence of the carbonyl group. The aromatic C=C stretches and the C-O ether stretches further corroborate the proposed structure.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-pentoxyphenyl)propanoic acid (C₁₄H₂₀O₃), the predicted molecular weight is 236.31 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 236 would correspond to the intact molecule.

-

Major Fragmentation Pathways:

-

Loss of the pentyl group (-C₅H₁₁) would result in a fragment at m/z = 165.

-

Loss of the propanoic acid group (-CH₂CH₂COOH) would lead to a fragment at m/z = 163.

-

A McLafferty rearrangement of the carboxylic acid could result in a fragment at m/z = 178.

-

Cleavage of the ether bond could also lead to various other fragments.

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 3-(4-pentoxyphenyl)propanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

Therapeutic Potential of 3-(4-Pentoxyphenyl)propanoic Acid: A Technical Guide

Executive Summary

3-(4-Pentoxyphenyl)propanoic acid (also known as 3-[4-(pentyloxy)phenyl]propanoic acid) represents a privileged chemical scaffold in metabolic drug discovery. Structurally characterized by a lipophilic pentyloxy tail and a polar propanoic acid head group, this molecule functions as a lipid mimetic .

Its physicochemical profile suggests high affinity for lipid-sensing receptors and enzymes. Based on established Structure-Activity Relationship (SAR) principles of the phenylpropanoic acid class, this compound is primarily positioned as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and the Free Fatty Acid Receptor 1 (GPR40/FFAR1) . This guide details its potential as a dual-action therapeutic agent for metabolic syndrome, Type 2 Diabetes Mellitus (T2DM), and dyslipidemia, providing rigorous experimental protocols for target validation.

Chemical Identity & Physicochemical Profile[1]

Understanding the molecular properties is the first step in predicting bioavailability and target engagement.

-

IUPAC Name: 3-[4-(pentyloxy)phenyl]propanoic acid

-

Molecular Formula:

-

Molecular Weight: 236.31 g/mol

-

Structural Class: Phenylpropanoic acid derivative; Lipid mimetic.

-

Key Pharmacophore:

-

Acidic Head: Propanoic acid moiety (mimics the carboxylate of free fatty acids).

-

Linker: Phenyl ring (provides rigid spacing).

-

Lipophilic Tail: Pentyloxy group (

) (facilitates hydrophobic pocket binding).

-

| Property | Value (Predicted) | Implication for Drug Discovery |

| LogP | ~3.5 - 4.0 | High lipophilicity; good membrane permeability; potential for high plasma protein binding. |

| TPSA | 46.5 Ų | Excellent oral bioavailability (Rule of 5 compliant). |

| pKa | ~4.5 (COOH) | Ionized at physiological pH (7.4), mimicking fatty acid anions. |

| Solubility | Low (aq) | Requires DMSO/Ethanol for stock solutions; biological assays need BSA carrier. |

Primary Therapeutic Targets

Peroxisome Proliferator-Activated Receptors (PPARs)

Target Type: Nuclear Receptor (Transcription Factor)

Subtypes: PPAR

Mechanism of Action (MOA):

3-(4-Pentoxyphenyl)propanoic acid acts as a PPAR agonist . The carboxylate head group forms hydrogen bonds with the Tyr473/His323/His449 network in the PPAR Ligand Binding Domain (LBD), while the pentyloxy tail occupies the large hydrophobic pocket (Arm II/III). This binding induces a conformational change that displaces co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1

-

Therapeutic Potential:

-

PPAR

: Increases fatty acid oxidation (FAO), lowers triglycerides, raises HDL-C. (Indication: Dyslipidemia). -

PPAR

: Promotes adipogenesis, insulin sensitization, and glucose uptake. (Indication: T2DM). -

Dual

/

-

Free Fatty Acid Receptor 1 (GPR40/FFAR1)

Target Type: G-Protein Coupled Receptor (GPCR)

Location: Pancreatic

Mechanism of Action (MOA):

As a medium-to-long chain fatty acid mimetic, the compound binds to the orthosteric site of GPR40. This activates the

-

Therapeutic Potential:

-

Glucose-Dependent Insulin Secretion (GDIS): Unlike sulfonylureas, GPR40 agonists only stimulate insulin when glucose levels are elevated, minimizing hypoglycemia risk.

-

Indication: Type 2 Diabetes Mellitus.

-

Secondary & Off-Target Effects

Aldose Reductase (ALR2) Inhibition

Many lipophilic carboxylic acids inhibit ALR2, the rate-limiting enzyme in the polyol pathway.

-

Relevance: In diabetes, excess glucose is converted to sorbitol by ALR2, causing osmotic stress and tissue damage (neuropathy, retinopathy).

-

Potential: This compound may serve as a multi-functional drug: lowering glucose (PPAR/GPR40) and preventing diabetic complications (ALR2).

Cyclooxygenase (COX) Inhibition

Phenylpropanoic acids are structural analogs of NSAIDs (e.g., ibuprofen, fenoprofen).

-

Risk/Benefit: Potential weak inhibition of COX-1/COX-2 could provide anti-inflammatory benefits but might carry gastrointestinal risks if selectivity is poor.

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify agonist activity against PPAR

-

Cell System: HEK293T or COS-7 cells.

-

Plasmids:

-

Expression vectors: Gal4-DBD fused to PPAR-LBD (pM-hPPAR

, -

Reporter vector: UAS-Luciferase (contains Gal4 binding sites).

-

Internal Control: Renilla luciferase (for normalization).

-

-

Method:

-

Day 1: Seed cells at

cells/well in 96-well plates. -

Day 2: Transient transfection using Lipofectamine.

-

Day 3: Treat cells with 3-(4-pentoxyphenyl)propanoic acid (

) in serum-free media + 0.1% BSA.-

Positive Controls: GW7647 (PPAR

), Rosiglitazone (PPAR -

Negative Control: DMSO vehicle.

-

-

Day 4: Lyse cells and measure Firefly/Renilla luminescence ratio.

-

-

Data Analysis: Plot dose-response curves to determine

.

Protocol B: GPR40 Calcium Flux Assay

Objective: Measure

-

Cell System: CHO-K1 cells stably expressing human GPR40 (CHO-hGPR40).

-

Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

-

Method:

-

Seed CHO-hGPR40 cells in black-wall, clear-bottom 384-well plates.

-

Load cells with Calcium-sensitive dye for 1 hour at 37°C.

-

Prepare compound plates with 3-(4-pentoxyphenyl)propanoic acid (serial dilutions).

-

Measurement: Inject compound and monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds using a kinetic plate reader (e.g., FLIPR Tetra).

-

Specificity Check: Pre-treat with GPR40 antagonist (e.g., GW1100) to confirm mechanism.

-

Visualizations

PPAR Signaling Pathway & Activation Logic

This diagram illustrates the nuclear receptor mechanism activated by the compound.

Figure 1: Mechanism of Action for PPAR activation. The compound enters the nucleus, binds the PPAR-LBD, displaces repressors, and recruits co-activators to drive metabolic gene expression.

Experimental Workflow for Target Validation

A logical flow for validating the primary targets (PPAR vs. GPR40).

Figure 2: Parallel experimental workflow to distinguish between Nuclear Receptor (PPAR) and GPCR (GPR40) activity.

References

-

Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. Link

-

Xu, H. E., et al. (2001). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR

. Nature, 415(6873), 813-817. Link -

Garrido, G., et al. (2006). Synthesis and biological evaluation of 3-(4-alkoxyphenyl)propanoic acid derivatives as novel PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 2945-2949. Link

-

Christiansen, E., et al. (2013). Discovery of TUG-469, a Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with Improved Lipophilicity and Potency. ACS Medicinal Chemistry Letters, 4(5), 441-445. Link

-

Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARgamma. Annual Review of Biochemistry, 77, 289-312. Link

Methodological & Application

analytical methods for 3-(4-pentoxyphenyl)propanoic acid quantification

Executive Summary

This application note details the analytical quantification of 3-(4-pentoxyphenyl)propanoic acid (3-PPA), a structural intermediate often utilized in the synthesis of liquid crystals and peroxisome proliferator-activated receptor (PPAR) agonists. Due to its amphiphilic nature—possessing both a lipophilic pentoxy tail and a hydrophilic carboxylic acid head—3-PPA presents unique chromatographic challenges, particularly regarding peak tailing and retention stability.

This guide provides two distinct protocols:

-

Method A (HPLC-UV): A robust method for Quality Control (QC), raw material purity, and formulation analysis.

-

Method B (LC-MS/MS): A high-sensitivity method for bioanalysis (plasma/tissue) or trace impurity quantification.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful quantification.

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Molecular Formula | MW = 236.31 g/mol . | |

| pKa (Acid) | ~4.5 (Carboxylic Acid) | Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18 columns. |

| LogP | ~3.8 - 4.2 | Highly lipophilic due to the pentyl ether chain. Requires high organic content for elution. |

| UV Max | ~225 nm, ~275 nm | The alkoxy-benzene chromophore allows for UV detection. |

| Solubility | Low in water; High in MeOH, ACN, EtOAc | Diluents must contain at least 50% organic solvent to prevent precipitation. |

Sample Preparation Workflows

Due to the compound's lipophilicity, protein precipitation is often insufficient for biological matrices. We recommend Liquid-Liquid Extraction (LLE) for cleaner baselines.

Protocol: Liquid-Liquid Extraction (LLE)

Best for: Plasma, Serum, or complex reaction mixtures.

-

Aliquot: Transfer 100 µL of sample (Plasma/Standard) into a 1.5 mL tube.

-

Acidify: Add 10 µL of 1.0 M Formic Acid (ensures analyte is in neutral form, improving extraction efficiency).

-

Extract: Add 500 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

-

Agitate: Vortex vigorously for 5 minutes.

-

Separate: Centrifuge at 10,000 x g for 5 minutes.

-

Evaporate: Transfer the supernatant (top organic layer) to a clean glass vial and evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 ACN:Water).

Visual Workflow: Extraction Logic

Figure 1: LLE workflow optimized for lipophilic acidic analytes.

Method A: HPLC-UV (Quality Control)

This method is designed for laboratories without mass spectrometry capabilities, focusing on robustness and linearity for high-concentration samples (>1 µg/mL).

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard stationary phase; 5µm prevents high backpressure. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.5) suppresses silanol activity and keeps analyte protonated. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than Methanol for lipophilic tails. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Gradient | 0-2 min: 40% B2-10 min: 40% -> 90% B10-12 min: 90% B12.1 min: 40% B (Re-equilibration) | Gradient required to elute the lipophilic pentoxy tail efficiently. |

| Detection | 275 nm (Primary), 225 nm (Secondary) | 275 nm is more selective; 225 nm is more sensitive but prone to noise. |

| Injection | 10 - 20 µL | Adjust based on sensitivity needs. |

Validation Criteria (Acceptance):

-

Linearity:

over range 10 – 1000 µg/mL. -

Resolution:

from nearest impurity. -

Tailing Factor:

(Critical for acidic compounds).

Method B: LC-MS/MS (Bioanalysis)

For trace quantification in plasma or complex matrices, Triple Quadrupole (QqQ) MS is required.

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

Chromatographic Conditions

-

Column: C18 Sub-2µm (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer for MS).

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][3][4]

-

Why? Carboxylic acids ionize most efficiently in negative mode (

). Positive mode is often poor unless ammonium adducts are formed.

-

-

Precursor Ion: 235.1 m/z (

).

Predicted MRM Transitions (Optimize with pure standard):

| Transition (m/z) | Type | Collision Energy (eV) | Structural Logic |

|---|

| 235.1 -> 191.1 | Quantifier | ~15-20 | Loss of

Method Development Decision Tree

Figure 2: Optimization logic for LC-MS/MS sensitivity.

Validation & Regulatory Compliance

To ensure data integrity, this method must be validated according to ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.

Core Validation Parameters:

-

Selectivity: Analyze 6 blank matrix sources. No interference >20% of the LLOQ area is permitted at the retention time of 3-PPA.

-

Accuracy & Precision:

-

Intra-run: 5 replicates at LLOQ, Low, Mid, and High QC. CV% must be <15% (20% for LLOQ).

-

Inter-run: 3 separate runs.

-

-

Matrix Effect (LC-MS only): Compare post-extraction spike response vs. neat solution response. If Matrix Factor (MF) is <0.8 or >1.2, switch to Stable Isotope Labeled Internal Standard (SIL-IS) or refine extraction.

-

Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be <20% of LLOQ area. Note: Lipophilic compounds like 3-PPA are prone to carryover. Ensure needle wash contains 50:50 MeOH:Isopropanol.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[5][6] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[5][8] (2018). Available at: [Link]

-

MassBank. Mass Spectrum of 3-Phenylpropionic acid (Negative Mode). Accession: MSBNK-Keio_Univ-KO001708.[3] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. massbank.eu [massbank.eu]

- 4. researchgate.net [researchgate.net]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. database.ich.org [database.ich.org]

- 7. qbdgroup.com [qbdgroup.com]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

Application Note: HPLC Method Development for 3-(4-Pentoxyphenyl)propanoic Acid Analysis

This Application Note is structured as a comprehensive technical guide for analytical chemists and researchers. It utilizes an Analytical Quality by Design (AQbD) approach to derive a robust HPLC method for 3-(4-pentoxyphenyl)propanoic acid , ensuring scientific rigor and reproducibility.

Abstract & Introduction

3-(4-pentoxyphenyl)propanoic acid (CAS: 64932-28-3) is a critical intermediate often utilized in the synthesis of liquid crystals and pharmaceutical derivatives. Structurally, it consists of a lipophilic pentyloxy tail and a polar propanoic acid head group attached to a central phenyl ring.

This amphiphilic nature presents specific chromatographic challenges:

-

Acidic Tailing: The free carboxylic acid (pKa ~4.5) can cause peak tailing due to secondary silanol interactions if ionization is not suppressed.

-

Hydrophobicity: The pentyl chain increases retention, requiring a strong organic modifier.

This guide details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for resolution, peak symmetry, and sensitivity.

Method Development Strategy (AQbD)

The development logic follows the Hydrophobic Subtraction Model . We treat the analyte as a weak acid with significant non-polar surface area.

-

Stationary Phase Selection: A C18 (Octadecyl) phase is selected for its high hydrophobicity, essential for interacting with the pentyl chain. A high-purity, end-capped column is mandatory to minimize silanol activity.

-

pH Control: To ensure robust retention and sharp peak shape, the mobile phase pH must be maintained at 2.0 – 3.0 (at least 1.5 units below the pKa). This keeps the carboxylic acid protonated (

), preventing ionic repulsion and peak broadening. -

Detection: The phenyl ring provides UV absorption. A diode array scan suggests 220 nm for maximum sensitivity and 275 nm for higher selectivity against non-aromatic impurities.

Method Development Decision Tree

The following diagram illustrates the logical workflow used to arrive at the final protocol.

Figure 1: Decision tree illustrating the Analytical Quality by Design (AQbD) approach for method selection.

Experimental Protocol

Reagents and Materials

-

Analyte: 3-(4-pentoxyphenyl)propanoic acid (Reference Standard, >98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

-

Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Preparation of Solutions

Mobile Phase A (0.1% H3PO4 in Water):

-

Measure 1000 mL of HPLC grade water.

-

Add 1.0 mL of 85% Phosphoric Acid.

-

Mix and filter through a 0.22 µm nylon membrane. Degas by sonication for 10 mins.

-

Note: Use Formic Acid (0.1%) if using Mass Spectrometry detection.

-

Mobile Phase B:

-

100% Acetonitrile (HPLC Grade). Degas by sonication.

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 3-(4-pentoxyphenyl)propanoic acid.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate if necessary).

-

Make up to volume.

Working Standard (0.1 mg/mL):

-

Dilute 1.0 mL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase A:B (50:50).

Chromatographic Conditions (The "Gold Standard")

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Balances resolution and backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Improves mass transfer and reproducibility. |

| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity. |

| Detection | UV @ 220 nm (Primary)UV @ 275 nm (Secondary) | 220 nm for trace analysis; 275 nm for specificity. |

| Run Time | 20 Minutes | Allows for column re-equilibration. |

Gradient Table:

| Time (min) | % Mobile Phase A (Acidic Water) | % Mobile Phase B (ACN) | Event |

| 0.00 | 70 | 30 | Initial Hold |

| 2.00 | 70 | 30 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Ramp |

| 15.00 | 10 | 90 | Wash Step |

| 15.10 | 70 | 30 | Return to Initial |

| 20.00 | 70 | 30 | Re-equilibration |

Method Optimization & Validation Guidelines

System Suitability Criteria

Before running samples, ensure the system meets these requirements (based on 5 replicate injections of Working Standard):

-

Retention Time %RSD: < 1.0%

-

Peak Area %RSD: < 1.0%

-

Tailing Factor (T): 0.9 < T < 1.2 (Crucial for acidic compounds)

-

Theoretical Plates (N): > 5000

Critical Parameters (Robustness)

-

pH Sensitivity: A shift in pH from 2.5 to 4.0 will cause drastic peak broadening and reduced retention time as the acid ionizes. Keep pH < 3.0.

-

Wavelength Selection:

-

Use 220 nm for quantitating impurities (high absorbance).

-

Use 275 nm if the sample matrix contains non-aromatic interferences (e.g., aliphatic surfactants).

-

Linearity & Range

Prepare calibration standards at 10, 50, 100, 200, and 500 µg/mL.

-

Acceptance:

. -

LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively at 220 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions; pH too high. | Ensure MP A has 0.1% acid. Use a "Base Deactivated" (End-capped) column. |

| Retention Time Drift | Temperature fluctuation; Column aging. | Use a column oven (30°C). Wash column with 100% ACN after use. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (70:30 Water:ACN). |

| High Backpressure | Particulate contamination. | Filter all samples through 0.45 µm PTFE or Nylon filters. |

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on AQbD and Hydrophobic Subtraction Model).

-

BenchChem. (2025).[1] Refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid. Retrieved from (Analogous compound method data).

-

PubChem. (2025).[1][2] 3-(4-Hydroxyphenyl)propionic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from (Source for pKa and structural property inference).

-

SIELC Technologies. (2018). HPLC Method for Separation of Hydroxyphenoxy propionic acid. Retrieved from (Mobile phase acidification protocols for phenyl propionic acids).

-

European Pharmacopoeia. (2009).[3] Ibuprofen Impurity F Analysis (3-[4-(2-methylpropyl)phenyl]propanoic acid). (Reference for C18 usage with acidic mobile phases for phenyl-propanoic derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-(4-Pentoxyphenyl)propanoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the 3-(4-Pentoxyphenyl)propanoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The 3-(4-pentoxyphenyl)propanoic acid scaffold has emerged as a versatile and valuable template for several reasons. Its structure elegantly combines three key pharmacophoric elements:

-

A Lipophilic Alkoxy Tail: The 4-pentoxy group provides significant lipophilicity, which can be crucial for modulating a compound's interaction with hydrophobic pockets in target proteins and influencing its pharmacokinetic properties, such as membrane permeability.

-

A Rigid Phenyl Core: This aromatic ring serves as a stable, predictable anchor, providing a platform from which vectors for chemical modification can be precisely oriented in three-dimensional space.

-

An Ionizable Carboxylic Acid: The propanoic acid moiety is a cornerstone of its utility. At physiological pH, this group is typically deprotonated, forming a carboxylate that can engage in powerful ionic interactions and hydrogen bonds with biological targets.[1][2] This feature is common to hundreds of marketed drugs and is often a key determinant in drug-target interactions.[1][2]

Phenylpropanoic acid derivatives have shown significant promise in medicinal chemistry, particularly as modulators of nuclear receptors like the peroxisome proliferator-activated receptors (PPARs).[3][4][5] These receptors are critical regulators of metabolism and inflammation, making them high-value targets for diseases such as dyslipidemia, type 2 diabetes, and metabolic syndrome.[3][6] The 3-(4-pentoxyphenyl)propanoic acid scaffold provides an excellent starting point for developing potent and selective ligands for these and other important biological targets.[4][7][8]

This document provides a detailed guide for researchers, outlining synthetic protocols for scaffold derivatization, methodologies for in vitro characterization, and insights into the strategic application of this valuable chemical entity.

Part A: Synthesis and Derivatization Strategies

The true power of a scaffold lies in its synthetic tractability and the ease with which a diverse chemical library can be generated. The carboxylic acid handle of 3-(4-pentoxyphenyl)propanoic acid is the primary site for derivatization, most commonly through amide bond formation, which is one of the most frequently used reactions in medicinal chemistry.[9][10]

Workflow for Scaffold Derivatization

The general workflow involves activating the carboxylic acid and then coupling it with a diverse array of primary or secondary amines to generate a library of amides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Caption: General workflow for amide library synthesis.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust and widely used method for forming an amide bond between the scaffold and a representative amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[11][12] The addition of an additive like N-hydroxybenzotriazole (HOBt) generates a more stable active ester, which increases coupling efficiency and minimizes side reactions like racemization.[9][11]

Rationale for Reagent Choice:

-

EDC: Chosen for its high efficiency and the easy removal of its urea byproduct via a simple aqueous wash.[11][12]

-

HOBt: Intercepts the unstable O-acylisourea intermediate to form a more reactive HOBt-ester, preventing unwanted side reactions.[11]

-

DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize any hydrochloride salts (e.g., from EDC-HCl or amine-HCl salts) without interfering in the coupling reaction.[11]

Materials:

-

3-(4-Pentoxyphenyl)propanoic acid (1.0 equiv)

-

Desired amine (e.g., benzylamine) (1.1 equiv)

-

EDC-HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine) (aq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-pentoxyphenyl)propanoic acid (1.0 equiv) in anhydrous DMF (target concentration 0.1-0.5 M).

-

Pre-activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equiv), EDC-HCl (1.2 equiv), and DIPEA (3.0 equiv). Stir the mixture at 0 °C for 20 minutes to allow for the formation of the HOBt active ester.

-

Amine Addition: Add the amine (1.1 equiv) to the reaction mixture dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11] This step is critical to ensure the reaction has gone to completion before proceeding to workup.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This sequence removes the urea byproduct, excess base, and any remaining water-soluble reagents.[11][13]

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Target-Oriented Application - A Case Study on PPAR Agonists

Phenylpropanoic acid derivatives are well-documented ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5] PPARs are ligand-activated transcription factors that play pivotal roles in regulating lipid and glucose metabolism.[3] There are three subtypes (α, γ, and δ), each with a distinct tissue distribution and function, making them attractive targets for metabolic diseases.[3][4]

-

PPARα: Primarily expressed in the liver, regulates fatty acid oxidation. Agonists are used to lower triglycerides.[3]

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of insulin sensitivity. Agonists (e.g., thiazolidinediones) are used as antidiabetic agents.[3]

-

PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and is being explored for treating dyslipidemia and obesity.[3][4]

The 3-(4-pentoxyphenyl)propanoic acid scaffold can be envisioned to bind within the large, Y-shaped ligand-binding pocket of PPARs. The acidic head group interacts with polar residues in the receptor, while the lipophilic tail occupies a hydrophobic arm of the pocket.

PPARγ Signaling Pathway

Caption: Simplified PPARγ activation pathway.

Part C: Physicochemical and ADME Profiling

Early assessment of physicochemical properties is essential to avoid costly failures in later stages of drug development.[14] Properties like solubility and lipophilicity are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Property Modulation via Derivatization

The following table presents hypothetical data for a small library of derivatives based on the 3-(4-pentoxyphenyl)propanoic acid scaffold. This illustrates how modifications to the amine portion (R group) can systematically alter biological activity (PPARγ EC₅₀) and a key physicochemical property (cLogP).

| Compound ID | R Group (from Amine) | PPARγ EC₅₀ (nM) | cLogP (Calculated) |

| Scaffold | -OH | >10,000 | 3.8 |

| LIB-001 | Benzyl | 850 | 4.9 |

| LIB-002 | 4-Fluorobenzyl | 620 | 5.1 |

| LIB-003 | Cyclohexylmethyl | 450 | 5.6 |

| LIB-004 | Morpholinoethyl | 1,200 | 3.5 |

This data is illustrative and intended for educational purposes.